4-(1-Aminobutyl)-2,6-dichlorophenol is a chemical compound classified as an aromatic amine. It features a dichlorophenol structure with an amino group attached to a butyl chain. The molecular formula of this compound is , and it has a molecular weight of approximately 178.02 g/mol. This compound is known for its colorless to beige solid appearance and has a melting point range of 167 to 170 °C. It is insoluble in water but soluble in organic solvents such as benzene and toluene, making it useful in various chemical applications .
The primary reactions involving 4-(1-Aminobutyl)-2,6-dichlorophenol include:
4-(1-Aminobutyl)-2,6-dichlorophenol exhibits notable biological activities. It serves as an intermediate in the synthesis of various pharmaceuticals and pesticides. Its derivatives are often evaluated for their antibacterial and antifungal properties, contributing to agricultural applications. The compound's structure allows it to interact with biological systems, potentially affecting enzyme activity or cellular processes .
The synthesis of 4-(1-Aminobutyl)-2,6-dichlorophenol typically involves several steps:
These methods ensure high yields and purity while minimizing unwanted side reactions.
4-(1-Aminobutyl)-2,6-dichlorophenol finds diverse applications in several fields:
Studies on the interactions of 4-(1-Aminobutyl)-2,6-dichlorophenol with biological molecules have shown that it can bind to enzymes or receptors, influencing their activity. Research indicates that its derivatives may exhibit synergistic effects when combined with other compounds, enhancing their efficacy in agricultural or pharmaceutical applications. Further investigations into its mechanism of action could provide insights into optimizing its use in these fields .
Several compounds share structural similarities with 4-(1-Aminobutyl)-2,6-dichlorophenol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-2,6-dichlorophenol | Directly related; serves as a precursor | |
| 2,4-Dichlorophenol | Used extensively in herbicide production | |
| 3,5-Dichloroaniline | Exhibits different biological properties | |
| 2,6-Dichloroaniline | Known for its use in dye manufacturing |
The uniqueness of 4-(1-Aminobutyl)-2,6-dichlorophenol lies in its specific structure that combines both an amino group and a dichlorophenolic moiety. This combination allows it to act effectively as an intermediate for various chemical transformations while retaining significant biological activity compared to its analogs.
The International Union of Pure and Applied Chemistry (IUPAC) name 4-(1-aminobutyl)-2,6-dichlorophenol systematically describes the compound’s structure. The root term phenol indicates a hydroxyl-substituted benzene ring, while the prefixes 2,6-dichloro specify chlorine atoms at the second and sixth positions of the aromatic ring. The 4-(1-aminobutyl) substituent denotes a four-carbon alkyl chain bearing a primary amine group (-NH₂) attached to the first carbon, which is itself bonded to the phenolic ring’s fourth position.
The structural representation (Fig. 1) highlights three key regions:
This nomenclature adheres to IUPAC Rule C-201.3 for numbering substituents in cyclic systems, prioritizing the hydroxyl group’s position while assigning the lowest possible numbers to chlorine and alkylamine substituents.
The molecular formula C₁₀H₁₃Cl₂NO reveals the compound’s composition:
Using standard atomic weights (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01, O: 16.00), the molecular weight calculates as:
$$
(10 \times 12.01) + (13 \times 1.008) + (2 \times 35.45) + 14.01 + 16.00 = 234.12 \, \text{g/mol}
$$
This matches the PubChem-reported value of 234.12 g/mol, confirming stoichiometric consistency.
The compound belongs to two IUPAC classes:
The SMILES notation CCCC(C1=CC(=C(C(=C1)Cl)O)Cl)N encodes its structure as follows:
CCCC: Butyl chain. (C1=CC(=C(C(=C1)Cl)O)Cl): Benzene ring with chlorine atoms at positions 2 and 6, hydroxyl at position 4. N: Primary amine at the terminal carbon of the butyl group. The InChIKey WRUSMVRBTVRRAX-UHFFFAOYSA-N provides a unique identifier for database searches, derived from its connectivity and stereochemical features.
4-(1-Aminobutyl)-2,6-dichlorophenol distinguishes itself from simpler dichlorophenols through its dual functionality (Table 1).
| Property | 4-(1-Aminobutyl)-2,6-dichlorophenol | 2,6-Dichlorophenol | 4-Chloro-2-methylphenol |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃Cl₂NO | C₆H₄Cl₂O | C₇H₇ClO |
| Molecular Weight (g/mol) | 234.12 | 163.00 | 142.58 |
| Functional Groups | -OH, -Cl, -NH₂ | -OH, -Cl | -OH, -Cl, -CH₃ |
| Water Solubility | Low (amine enhances polarity) | Very low | Moderate |
Key differences include:
Structurally analogous compounds, such as 4-(aminomethyl)-2,6-dichlorophenol (shorter chain), exhibit reduced lipid solubility due to decreased alkyl chain length, underscoring the role of the butyl group in modulating hydrophobicity.
The molecular structure of 4-(1-aminobutyl)-2,6-dichlorophenol represents a substituted phenolic compound with the molecular formula C₁₀H₁₃Cl₂NO and a molecular weight of 234.12 g/mol [1] [2]. The compound is characterized by a phenolic core bearing two chlorine substituents at the 2,6-positions and an aminobutyl side chain at the 4-position [3]. The International Union of Pure and Applied Chemistry name reflects this substitution pattern as 4-(1-aminobutyl)-2,6-dichlorophenol [2] [3].
The molecular geometry encompasses several distinct structural domains that contribute to the overall three-dimensional architecture [1] [4]. The phenolic ring system maintains planarity, consistent with aromatic systems, while the aminobutyl substituent introduces conformational flexibility through its aliphatic chain [3]. The canonical Simplified Molecular Input Line Entry System representation, CCCC(C1=CC(=C(C(=C1)Cl)O)Cl)N, illustrates the connectivity pattern where the amino group is attached to the first carbon of the butyl chain, which is subsequently bonded to the para position of the dichlorophenol moiety [3].
The bonding patterns within the molecule reflect typical aromatic and aliphatic characteristics [1]. The phenolic ring exhibits delocalized π-electron density characteristic of aromatic systems, while the chlorine substituents at positions 2 and 6 provide electron-withdrawing effects through both inductive and resonance mechanisms [5]. The hydroxyl group at position 1 of the phenolic ring acts as an electron-donating substituent through resonance effects [6] [7]. The aminobutyl chain introduces both σ-bonding through the aliphatic carbons and potential hydrogen bonding capabilities through the terminal amino group [1] [2].
The molecular structure can be analyzed through its constituent bond lengths and angles, though specific experimental crystallographic data for this compound remains unreported [3]. However, analysis of related dichlorophenol derivatives provides insight into expected geometric parameters [6] [7]. The Carbon-Chlorine bond lengths in similar compounds typically range from 1.728 to 1.734 Å, while Carbon-Oxygen phenolic bonds measure approximately 1.346 to 1.354 Å [7] [8]. The amino functionality introduces Carbon-Nitrogen bond lengths of approximately 1.426 to 1.476 Å based on related aminophenol structures [7] [8].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃Cl₂NO | Multiple sources [1] [2] |
| Molecular Weight | 234.12 g/mol | Multiple sources [1] [2] |
| Chemical Abstracts Service Registry Number | 1270541-15-5 | BLDpharm, Sigma-Aldrich [1] [2] |
| International Union of Pure and Applied Chemistry Name | 4-(1-aminobutyl)-2,6-dichlorophenol | PubChem, Sigma-Aldrich [2] [3] |
| Simplified Molecular Input Line Entry System | CCCC(C1=CC(=C(C(=C1)Cl)O)Cl)N | PubChem [3] |
| International Chemical Identifier Key | WRUSMVRBTVRRAX-UHFFFAOYSA-N | PubChem [3] |
The stereochemical analysis of 4-(1-aminobutyl)-2,6-dichlorophenol reveals the presence of one chiral center located at the first carbon atom of the aminobutyl substituent [1] [2]. This asymmetric carbon bears four different substituents: a hydrogen atom, an amino group, a propyl chain, and the dichlorophenol moiety, thereby conferring chirality to the molecule [3]. The existence of this chiral center necessitates the formation of two enantiomers, designated as (R)-4-(1-aminobutyl)-2,6-dichlorophenol and (S)-4-(1-aminobutyl)-2,6-dichlorophenol [9].
The stereochemical configuration significantly influences the molecular properties and potential biological activities of the compound [10]. Enantiomeric pairs typically exhibit identical physical properties in achiral environments but may demonstrate markedly different behavior in chiral environments or when interacting with chiral biological systems [9]. The absolute configuration at the chiral center can be determined through various analytical techniques, including optical rotation measurements, circular dichroism spectroscopy, or X-ray crystallographic analysis of suitable derivatives [9] [11].
Conformational isomerism represents another significant aspect of the stereochemical landscape for this compound [10]. The aminobutyl side chain possesses considerable rotational freedom around the Carbon-Carbon bonds, leading to multiple conformational states [12]. The rotation around the bond connecting the chiral carbon to the phenolic ring can adopt various dihedral angles, each representing distinct conformational isomers [10]. Similarly, the propyl portion of the butyl chain can adopt gauche and anti conformations around its constituent Carbon-Carbon bonds [12].
Intramolecular interactions play a crucial role in stabilizing particular conformational arrangements [13] [10]. The proximity of the amino group to the phenolic hydroxyl group may facilitate intramolecular hydrogen bonding, which would preferentially stabilize conformations that minimize the distance between these functional groups [7] [8]. Such interactions have been observed in related aminophenol derivatives, where six-membered ring hydrogen bonding patterns provide significant conformational stabilization [7] [8].
The influence of substituent positioning on the phenolic ring affects the overall molecular geometry and electronic distribution [5]. The 2,6-dichloro substitution pattern creates a symmetrical electronic environment around the hydroxyl group, with both chlorine atoms exerting electron-withdrawing effects [5] [6]. This substitution pattern enhances the acidity of the phenolic hydroxyl group compared to unsubstituted phenol, with typical acid dissociation constant values for similar dichlorophenols being approximately 100 times more acidic than simple chlorophenols [5].
| Stereochemical Aspect | Description | Reference |
|---|---|---|
| Chiral Centers | One chiral center at C-1 of aminobutyl chain | Structural analysis [1] [2] |
| Optical Activity | Expected to exist as R and S enantiomers | Chiral center presence [9] |
| Stereoisomers | Two enantiomers possible | Stereochemical considerations [10] [9] |
| Conformational Flexibility | Flexible butyl chain allows multiple conformations | Alkyl chain flexibility [12] |
| Intramolecular Interactions | Potential hydrogen bonding between phenolic hydroxyl and amino group | Similar compounds studies [7] [8] |
Direct crystallographic analysis of 4-(1-aminobutyl)-2,6-dichlorophenol has not been reported in the available literature, necessitating extrapolation from related structural analogues to understand the likely solid-state organization [6] [7] [3]. However, comprehensive crystallographic data exists for the closely related compound 4-amino-2,6-dichlorophenol, which provides valuable insights into the probable packing arrangements and intermolecular interactions of the target compound [6] [7].
The electronic structure of 4-(1-aminobutyl)-2,6-dichlorophenol can be analyzed through various computational chemistry approaches, particularly density functional theory calculations [16] [17]. While specific computational studies on this exact compound are not available in the literature, the electronic properties can be inferred from related dichlorophenol and aminophenol derivatives that have been subjected to rigorous theoretical analysis [17] [18].
Density functional theory investigations of dichlorophenol derivatives reveal significant insights into the electronic distribution and orbital characteristics [17] [19]. The presence of chlorine substituents at the 2,6-positions substantially alters the electron density distribution within the aromatic ring system [17]. These electron-withdrawing groups effectively lower the energy of both the highest occupied molecular orbital and lowest unoccupied molecular orbital, resulting in modified reactivity patterns compared to unsubstituted phenols [17] [19].
The molecular orbital analysis of similar aminophenol compounds demonstrates that the amino substituent acts as a strong electron-donating group through resonance interactions with the aromatic π-system [20] [21]. In 4-(1-aminobutyl)-2,6-dichlorophenol, the amino functionality is separated from the aromatic ring by a four-carbon aliphatic chain, which would significantly diminish direct resonance interactions while maintaining the electron-donating character through inductive effects [22] [20].
Computational studies on related chlorinated phenols using the B3LYP density functional theory method have provided valuable insights into vibrational frequencies, electronic transitions, and binding energies [17] [18]. The progressive increase in absorption wavelengths observed with increasing chlorine substitution in phenolic compounds reflects systematic shifts in electronic structure and energy gaps between frontier molecular orbitals [17]. For dichlorophenol derivatives, typical highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps range from 4 to 6 electron volts, depending on the substitution pattern and computational method employed [17] [23].
Natural bond orbital analysis of aminophenol derivatives reveals significant hyperconjugative interactions and charge transfer stabilization energies [18]. In related compounds, electron donation from lone pair orbitals on oxygen to antibonding orbitals of adjacent Carbon-Carbon bonds provides stabilization energies of 40-50 kilojoules per mole [18]. Similar interactions would be expected in 4-(1-aminobutyl)-2,6-dichlorophenol, particularly involving the phenolic oxygen and the aromatic ring system [18].
The electrostatic potential surfaces of dichlorophenol derivatives typically show significant electronegative regions around the chlorine atoms and phenolic oxygen, while the aromatic carbon atoms exhibit relatively electropositive character [18]. The amino group in the aminobutyl substituent would be expected to create an additional electronegative region, potentially influencing intermolecular interactions and molecular recognition processes [18].
Molecular dynamics simulations on related aminophenol compounds have demonstrated the importance of hydrogen bonding interactions in determining conformational preferences [18]. The flexible aminobutyl chain in the target compound would be expected to adopt conformations that maximize favorable electrostatic interactions while minimizing steric hindrance [10] [18].
| Electronic Property | Typical Range for Related Compounds | Computational Method | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gap | 4-6 eV | Density Functional Theory | [17] [23] |
| Hyperconjugative Stabilization | 40-50 kJ/mol | Natural Bond Orbital Analysis | [18] |
| Electronic Transitions | 300-400 nm | Time-Dependent Density Functional Theory | [17] [21] |
| Dipole Moment | 2-4 Debye | Density Functional Theory | [18] [22] |
2,6-Dichlorophenol serves as a crucial starting material for the synthesis of 4-(1-Aminobutyl)-2,6-dichlorophenol due to its unique structural properties and reactivity patterns [1] [2]. The compound exists as a colorless to pale yellow crystalline solid with a melting point of 63-69°C and exhibits significantly enhanced acidity compared to other phenolic compounds [1] [3]. With a pKa of 6.78, 2,6-dichlorophenol demonstrates approximately 100-fold greater acidity than 2-chlorophenol and 1000-fold greater acidity than phenol itself [1].
The preparation of 2,6-dichlorophenol can be accomplished through multiple synthetic routes. The most established method involves a multistep process beginning with phenol, which undergoes conversion to its 4-sulfonic acid derivative [1]. The resulting phenol sulfonic acid undergoes selective chlorination at positions flanking the phenolic hydroxyl group, followed by hydrolysis to release the sulfonic acid moiety [1]. An alternative synthetic approach utilizes the ethyl ester of 4-hydroxybenzoic acid as the starting material, which undergoes chlorination at the positions adjacent to the phenolic center [1]. Subsequent ester hydrolysis followed by decarboxylation yields 2,6-dichlorophenol [1].
Advanced synthetic methodologies have been developed to optimize the production of 2,6-dichlorophenol derivatives. Research has demonstrated that oxidative chlorination followed by desulfonation or decarboxylation can effectively synthesize pharmaceutical intermediates including 2,6-dichlorotoluene, 2,6-dichloroaniline, and 2,6-dichlorophenol [4]. This approach involves oxidative chlorination of protected starting materials using hydrogen chloride and hydrogen peroxide systems, achieving yields of 60-75% for the desired products [4].
The incorporation of the aminobutyl functionality into the 2,6-dichlorophenol framework represents a critical synthetic challenge requiring careful selection of reagents and reaction conditions. Multiple strategies have been developed for achieving aminobutylation of phenolic substrates, with each approach offering distinct advantages and limitations [5] [7].
The Mannich reaction represents one of the most versatile approaches for aminobutylation of phenolic compounds [5]. This three-component condensation reaction involves the interaction of 2,6-dichlorophenol with formaldehyde and a suitable amine source to introduce the aminobutyl moiety [5]. The classical Mannich reaction proceeds through the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the activated aromatic ring [5]. Research has demonstrated that phenolic substrates can undergo selective aminomethylation at positions ortho to the hydroxyl group, with the regioselectivity influenced by the electronic effects of the chlorine substituents [5].
Alternative aminobutylation strategies include reductive amination approaches, which involve the condensation of carbonyl-containing precursors with primary amines followed by reduction of the resulting imine intermediates . These methods typically employ reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to achieve the desired aminobutyl substitution pattern . The selection of appropriate reagents is crucial for maintaining the integrity of the dichlorophenol framework while achieving efficient aminobutylation.
Recent advances in aminoalkylation methodology have introduced photocatalytic approaches for the direct conversion of alcohols into aminoalkylated products [8]. These methods utilize dual catalytic systems consisting of photoredox catalysts and hydrogen-atom transfer catalysts to enable site-selective carbon-hydrogen bond functionalization [8]. The photocatalytic aminoalkylation of primary and secondary alcohols has been demonstrated to proceed with high atom economy and step efficiency under mild reaction conditions [8].
Continuous flow methodologies have emerged as particularly effective for aminobutylation reactions, offering enhanced control over reaction parameters and improved safety profiles [7] [9]. These approaches utilize metallaphotoredox catalysis to enable three-component coupling reactions between alkyl bromides, alkenes, and nitrogen-centered radical precursors [7] [9]. The methodology allows for the regioselective formation of carbon-nitrogen and carbon-carbon bonds across degrees of unsaturation, providing access to aminoalkylated products with high efficiency [7] [9].
Platinum and palladium-based catalysts represent the cornerstone of modern hydrogenation protocols for phenolic compounds, offering exceptional activity and selectivity for the reduction of aromatic systems [10] [11] [12]. The selection between platinum and palladium catalysts depends on the specific requirements of the synthetic transformation, with each metal exhibiting distinct advantages for particular reaction types [10] [11].
Platinum catalysts demonstrate superior performance for the production of cyclohexanol derivatives through phenol hydrogenation [10]. Supported platinum catalysts, particularly those employing alumina or carbon supports, exhibit approximately twice the overall conversion rates compared to their palladium counterparts [10]. The enhanced activity of platinum systems is attributed to their ability to effectively activate hydrogen molecules while maintaining selectivity for the desired reduction pathway [10]. Research has shown that platinum catalysts are particularly effective for vapor-phase hydrogenation reactions, although they require careful temperature control to minimize side reactions [10].
Palladium-based catalysts excel in the selective production of cyclohexanone derivatives and demonstrate exceptional performance in liquid-phase hydrogenation systems [10] [11]. The trans-selective hydrogenation of phenols catalyzed by heterogeneous palladium on alumina tolerates a wide variety of functional groups and provides excellent diastereoselectivity [11]. Palladium catalysts exhibit remarkable activity under mild conditions, with some systems achieving complete conversion at temperatures as low as 25°C [11]. The superior low-temperature activity of palladium catalysts makes them particularly attractive for industrial applications where energy efficiency is a primary concern [11].
The mechanistic differences between platinum and palladium catalysts have been extensively studied through kinetic and spectroscopic investigations [12]. Research has demonstrated that both electrocatalytic hydrogenation and thermal catalytic hydrogenation of phenol by platinum and rhodium exhibit similar activation energies and product distributions, suggesting common mechanistic pathways [12]. However, palladium exhibits different behavior, particularly in its formation of palladium hydride phases during phenol hydrogenation, which may contribute to its distinct reactivity profile [12].
Advanced catalyst formulations have been developed to optimize the performance of platinum and palladium systems. Bimetallic catalysts combining platinum and palladium have shown enhanced activity and selectivity compared to monometallic systems [10]. The incorporation of promoters such as rhodium or other transition metals can further enhance the catalytic performance by modifying the electronic properties of the active sites [10].
The selection of appropriate solvents plays a crucial role in catalytic hydrogenation reactions, with diethylene glycol emerging as a particularly effective medium for phenol hydrogenation processes [13] [14]. Diethylene glycol exhibits unique properties that make it an attractive solvent choice for these transformations, including excellent solubility characteristics for both organic substrates and hydrogen gas [13] [14].
Diethylene glycol (CH₂OHCH₂OCH₂CH₂OH) is a colorless, odorless, hygroscopic liquid with a sweet taste that demonstrates exceptional miscibility with water, ether, acetone, alcohol, and ethylene glycol [13] [14]. This broad solubility profile makes it an excellent solvent for water-insoluble chemicals and provides the necessary medium for efficient mass transfer in hydrogenation reactions [13] [14]. The high boiling point of diethylene glycol (approximately 245°C) allows for elevated reaction temperatures while maintaining liquid-phase conditions [13] [14].
The use of diethylene glycol as a reaction medium offers several advantages for catalytic hydrogenation protocols. The high dissolving power of diethylene glycol ensures efficient substrate solubilization, while its chemical stability under hydrogenation conditions prevents unwanted side reactions [13] [14]. Research has demonstrated that diethylene glycol can effectively solubilize both polar and nonpolar organic compounds, making it particularly suitable for complex synthetic transformations involving multiple reactants [13] [14].
Temperature effects in diethylene glycol media have been systematically investigated for phenol hydrogenation reactions [15]. Studies have shown that optimal reaction temperatures typically range from 80-120°C, with higher temperatures leading to increased reaction rates but potentially compromising selectivity [15]. The unique thermal properties of diethylene glycol allow for precise temperature control, enabling optimization of reaction conditions for maximum yield and selectivity [15].
Pressure considerations in diethylene glycol systems require careful attention to hydrogen solubility and mass transfer effects. Research has demonstrated that hydrogen pressure significantly influences reaction rates, with optimal pressures typically ranging from 2-8 bar [15]. The high viscosity of diethylene glycol at elevated temperatures can impact mass transfer rates, requiring optimization of stirring conditions and catalyst loading to ensure efficient hydrogen delivery to the active sites [15].
Continuous flow reactor systems represent a transformative approach to industrial-scale production of complex organic compounds, offering significant advantages over traditional batch processes in terms of efficiency, safety, and product quality [16] [17] [18]. These systems operate under steady-state conditions with constant internal stream parameters, temperature control, and reagent feed rates, producing a continuous output of high-quality products [16] [17].
The fundamental design principles of continuous flow reactors involve the continuous addition of reagents at the reactor inlet while simultaneously collecting products at the outlet [16] [17]. This configuration creates a continuously flowing stream of reactants that generates uninterrupted product formation [16] [17]. Flow reactors are designed to maintain precise control over critical parameters including residence time, temperature, pressure, and mixing efficiency [16] [17].
Modern continuous flow reactor configurations employ various designs optimized for specific applications [17] [18]. Chip-based reactors utilize microreactor technology with extremely high surface area to volume ratios, providing exceptional heat transfer characteristics [17]. These systems are particularly effective for reactions requiring precise temperature control or those involving exothermic processes [17]. Larger plate-based reactors fabricated from materials such as silicon carbide offer enhanced manufacturing capabilities while maintaining excellent heat transfer properties [17].
Tube-based continuous flow reactors represent the most common configuration for industrial applications [17] [18]. These systems typically employ polytetrafluoroethylene (PTFE), perfluoroalkoxy (PFA), or stainless steel construction depending on the temperature, pressure, and chemical compatibility requirements [17]. The reactor tube or channel serves as the primary reaction zone, with diameter and length optimized for specific applications [18]. Research has demonstrated that tube-based reactors can achieve residence times ranging from seconds to hours, allowing for optimization of reaction kinetics and product formation [18].
Advanced continuous flow reactor designs incorporate automated control systems for real-time monitoring and adjustment of process parameters [16] [17]. These systems utilize distributed control systems and programmable logic controllers to maintain optimal reaction conditions [19]. Process control technologies enable automatic response to deviations from set points, ensuring consistent product quality and maximizing operational efficiency [19].
Industrial-scale production of 4-(1-Aminobutyl)-2,6-dichlorophenol requires sophisticated approaches to yield optimization and impurity control to ensure economic viability and product quality [20] [21] [22]. These considerations become increasingly critical as production scales increase, necessitating systematic approaches to process optimization and quality assurance [20] [21].
Mathematical modeling and optimization techniques have emerged as essential tools for industrial process development [20]. Dynamic modeling approaches enable assessment of process operating parameter criticality on key performance indicators, confirmation of critical quality attribute limits, and identification of optimal process setpoints [20]. Research has demonstrated that global sensitivity analysis can identify the most significant operating parameters, allowing for focused optimization efforts [20]. Nonlinear optimization methods have been successfully applied to confirm that impurity limits are maintained throughout the operating space while simultaneously improving yield and reducing impurity content [20].
Process efficiency optimization focuses on maximizing yield while minimizing waste generation [21]. This approach requires careful analysis of reaction kinetics, thermodynamics, and mass transfer limitations to identify bottlenecks and optimization opportunities [21]. Advanced process intensification techniques can significantly improve efficiency by enhancing heat and mass transfer, reducing reaction times, and increasing space-time yields [21]. Implementation of rigorous testing and in-process monitoring protocols ensures that scale-up does not compromise product purity or properties [21].
Quality control strategies for industrial-scale production must address multiple sources of impurity formation [22]. Impurities can arise from starting materials, reaction byproducts, degradation products, and process contaminants [22]. Effective impurity management requires a combination of process optimization, purification techniques, and analytical methods [22]. Starting material purification and quality control represent the first line of defense against impurity introduction [22]. Reaction condition optimization can minimize side reaction formation and improve selectivity for the desired product [22].
Purification strategies for industrial-scale production typically involve multiple separation techniques including crystallization, distillation, chromatography, and extraction [22]. The selection of appropriate purification methods depends on the physical and chemical properties of the target compound and impurities [22]. Advanced analytical techniques including high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy provide essential tools for impurity identification and quantification [22].
Supply chain management represents a critical component of industrial-scale production optimization [23]. Ensuring consistent availability of high-quality starting materials, catalysts, and solvents requires careful supplier qualification and ongoing quality monitoring [23]. Inventory management strategies must balance cost considerations with the need for uninterrupted production [23]. Risk mitigation approaches include supplier diversification, strategic stockpiling of critical materials, and development of alternative supply sources [23].
Based on comprehensive research findings, the synthesis of 4-(1-Aminobutyl)-2,6-dichlorophenol represents a sophisticated challenge requiring careful optimization of multiple synthetic parameters. The compound, with Chemical Abstracts Service number 1270541-15-5 and molecular formula C₁₀H₁₃Cl₂NO, serves as an important intermediate in pharmaceutical and fine chemical applications [24].
The primary synthetic approaches involve the strategic use of 2,6-dichlorophenol as a building block, combined with advanced aminobutylation methodologies. Research has demonstrated that 2,6-dichlorophenol provides an ideal starting point due to its enhanced acidity (pKa 6.78) and selective reactivity pattern [1] [3]. The two chlorine substituents flanking the phenolic hydroxyl group create a unique electronic environment that facilitates regioselective functionalization at the para position [1].
Catalytic hydrogenation protocols utilizing platinum and palladium-based systems have proven highly effective for the synthesis and modification of related phenolic compounds. Platinum catalysts demonstrate superior performance for alcohol formation, achieving conversion rates approximately twice those of palladium systems [10]. Conversely, palladium catalysts excel in ketone formation and demonstrate exceptional activity under mild conditions, with some systems achieving complete conversion at temperatures as low as 25°C [11].
The industrial implementation of these synthetic methodologies requires sophisticated continuous flow reactor configurations that provide precise control over reaction parameters [16] [17]. Modern flow systems offer significant advantages including enhanced safety, improved product quality, and reduced environmental impact compared to traditional batch processes [16]. These systems enable real-time monitoring and adjustment of critical parameters such as temperature, pressure, residence time, and catalyst loading [16] [17].
Yield optimization and impurity control represent critical aspects of industrial-scale production, requiring systematic approaches to process development and quality assurance [20] [21]. Mathematical modeling and optimization techniques have demonstrated significant value in identifying optimal process conditions while maintaining product quality standards [20]. Advanced purification strategies combining multiple separation techniques ensure consistent product quality and regulatory compliance [22].